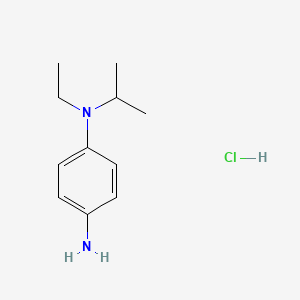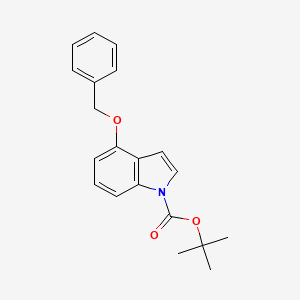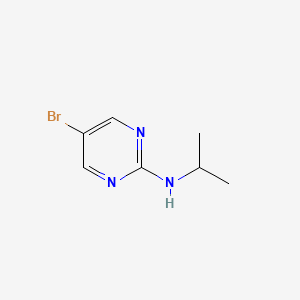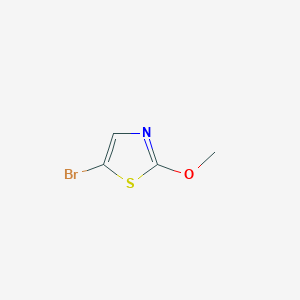
1-(Cyclopropylcarbonyl)piperidin-4-one
概要
説明
The compound 1-(Cyclopropylcarbonyl)piperidin-4-one is a chemical structure that is part of a broader class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing nitrogen, and they are known for their presence in various bioactive molecules and pharmaceutical agents. The cyclopropylcarbonyl group attached to the piperidine ring suggests potential reactivity due to the strained nature of the cyclopropane ring.
Synthesis Analysis
The synthesis of piperidine derivatives can involve various cyclisation reactions. For instance, the Prins cyclisation is a key step in the stereoselective synthesis of 2,4,5-trisubstituted piperidines, as described in one study . This reaction can be catalyzed by hydrochloric acid or MeAlCl2, leading to different diastereomeric products with varying selectivity based on the size of the substituents and reaction conditions. Another synthetic approach involves the use of piperidino derivatives of chloropropionic acid, which can act as cyclopropanone equivalents and react with nucleophiles to form various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of related piperidine compounds has been elucidated through crystallography. For example, the crystal structure of a 1-cyclopropanecarbonyl substituted piperidin-4-one derivative shows that the piperidine ring adopts a boat conformation, and the cyclopropanecarbonyl group is oriented at a specific angle with respect to the piperidine ring plane . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions in biological systems or during chemical reactions.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including displacement reactions to form new compounds. For instance, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives react with piperidine to yield substituted naphthyridine derivatives . These reactions are important for the development of new antibacterial agents. The reactivity of the cyclopropane ring in the this compound structure could also be explored in similar displacement reactions or in the formation of inclusion complexes with other molecules, such as cyclodextrins .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For example, the presence of hydroxy groups and substituents like the tosyl group can affect the compound's hydrogen bonding capabilities and solubility . The crystal structure of a compound can reveal intermolecular interactions, such as hydrogen bonds, that contribute to its stability and packing in the solid state . The cyclopropane ring in this compound is likely to impart unique chemical properties due to its strain and reactivity, which could be explored in further studies.
Safety and Hazards
特性
IUPAC Name |
1-(cyclopropanecarbonyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWAAVPJNOLUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566697 | |
| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63463-43-4 | |
| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)






